An In-Depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
An In-Depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a central pyrrole ring substituted with a formyl group at the 2-position and a 4-cyanophenyl group at the 1-position. This molecule belongs to the broader class of N-arylpyrroles, which are recognized as important scaffolds in medicinal chemistry and materials science. The presence of three key functional groups—the pyrrole ring, the aldehyde, and the nitrile—imparts a unique electronic and steric profile to the molecule, making it a versatile building block for the synthesis of more complex structures. Its potential applications lie in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known properties, synthesis, and characterization of this compound.
Physicochemical Properties
The physicochemical properties of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.
| Property | Value | Source |
| CAS Number | 169036-66-2 | [1] |
| Molecular Formula | C₁₂H₈N₂O | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| Melting Point | 224-225 °C | [2] |
Synthesis and Characterization
The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be approached through several established methods for the formation of N-arylpyrroles and the introduction of a formyl group. The two primary retrosynthetic disconnections involve either the formation of the N-aryl bond or the formylation of a pre-formed N-arylpyrrole.
Synthetic Workflow
A plausible and commonly employed synthetic route involves a two-step process: first, the synthesis of the N-arylpyrrole core, 1-(4-cyanophenyl)-1H-pyrrole, via a Clauson-Kaas or Paal-Knorr type reaction, followed by formylation at the C2 position of the pyrrole ring, typically using the Vilsmeier-Haack reaction.
Caption: General synthetic workflow for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
Experimental Protocol: Synthesis via Paal-Knorr and Vilsmeier-Haack Reactions
Step 1: Synthesis of 1-(4-Cyanophenyl)-1H-pyrrole
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To a solution of 4-aminobenzonitrile (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to afford 1-(4-cyanophenyl)-1H-pyrrole.
Step 2: Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0 °C.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to the cooled DMF while maintaining the temperature at 0 °C.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 1-(4-cyanophenyl)-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.
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Heat the mixture to 50-60 °C for a short period to ensure complete hydrolysis of the intermediate iminium salt.
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Cool the mixture to room temperature and extract the product with an appropriate organic solvent.
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Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile as a solid[2].
Characterization
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically in the range of 9.0-10.0 ppm), as well as signals for the protons on the pyrrole and benzene rings. The coupling patterns of the aromatic protons will be indicative of their substitution patterns.
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¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm) and the nitrile carbon (around 115-125 ppm), in addition to the signals for the aromatic carbons of the pyrrole and benzene rings.
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Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
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A strong C=O stretching vibration for the aldehyde group (typically in the region of 1680-1700 cm⁻¹).
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A C≡N stretching vibration for the nitrile group (around 2220-2230 cm⁻¹).
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C-H stretching and bending vibrations for the aromatic rings.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 196.21.
Reactivity and Potential Applications
The chemical reactivity of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is dictated by its three principal functional groups.
Caption: Reactivity profile of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile.
The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional avenues for derivatization. The pyrrole ring itself can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing formyl and cyanophenyl groups will influence the regioselectivity of such reactions.
Given the prevalence of the N-arylpyrrole motif in bioactive molecules, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a promising starting material for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of 4-phenylpyrroles have been investigated as androgen receptor antagonists for the treatment of prostate cancer[3]. The aldehyde and nitrile functionalities can be utilized to introduce diverse substituents and build more complex molecular architectures, enabling the exploration of structure-activity relationships in drug discovery programs.
In the realm of materials science, the conjugated π-system of this molecule, coupled with the polar nitrile group, suggests potential for its use in the development of organic electronic materials, such as dyes, sensors, or components of organic light-emitting diodes (OLEDs).
Conclusion
4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established synthetic methodologies, and its rich chemical functionality allows for a wide range of subsequent transformations. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers interested in exploring the potential of this and related compounds. Further investigation into its specific biological activities and material properties is warranted to fully unlock its potential.
References
- Google Patents. Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
- PubMed. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. [Link]
